molecular formula C9H16ClNO2 B2581535 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride CAS No. 2416230-20-9

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride

Cat. No. B2581535
CAS RN: 2416230-20-9
M. Wt: 205.68
InChI Key: JRTABUQUPPIJJN-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2416230-20-9 . It has a molecular weight of 205.68 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . A radical-based strategy has been reported to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although an initial attempt to use a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure .


Molecular Structure Analysis

The InChI code for 3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is 1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H .


Chemical Reactions Analysis

Reductive amination of the title compounds in the presence of sodium triacetoxyhydridoborate led to the formation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines which were converted into the corresponding dihydrochlorides by treatment with dry hydrogen chloride .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Chemical Synthesis

The compound is used in chemical synthesis. For instance, it has been synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo .

Crystallographic Studies

The compound has been used in crystallographic studies. The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

Stereochemistry Research

The compound has been used in stereochemistry research. Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo nonane-1-carboxylates .

Hydrogen Bond Studies

The compound has been used in studies of hydrogen bonds. The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .

Halogen Interactions

The compound has been used in studies of halogen interactions. The two bromine atoms in rac - 3 have significant halogen – halogen interactions .

Network Formation

The compound has been used in studies of network formation. In several structures, 2D nets can be identified and overall structures can be interpreted as close packing of these layers .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The modular approach developed for the synthesis of this compound can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids . This suggests potential future directions in the synthesis of biologically significant indole-based natural products .

properties

IUPAC Name

3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)9-3-1-2-7(4-9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXODPIGWCQEAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

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